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Compound of Interest

Compound Name: Tfllr-NH2

Cat. No.: B1354022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the synthetic peptide Tfllr-NH2
across various cell lines. Tfllr-NH2 is a selective agonist of the Protease-Activated Receptor 1

(PAR1), a G-protein coupled receptor involved in a wide range of physiological and pathological

processes, including inflammation, thrombosis, and cancer progression. Understanding the

reproducibility of its effects is crucial for its application in research and potential therapeutic

development.

Quantitative Data Summary
The following table summarizes the quantitative effects of Tfllr-NH2 observed in different cell

lines.
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Cell Line Cell Type Assay
Concentrati
on

Observed
Effect

Reference

Neurons

(Dorsal Root

Ganglion)

Primary

Neurons

Calcium

Mobilization
10 µM

Peak [Ca2+]i

increase of

196.5 ± 20.4

nM

[1][2]

HT29

Human Colon

Adenocarcino

ma

Cell

Proliferation

100 µM (as

AP1)

~3.5-fold

increase in

cell number

[3]

HT29-D4

Human Colon

Adenocarcino

ma

Cell Motility

5 nmol/L

Thrombin

(PAR1

activator)

~2-fold

increase in

cell migration

[3]

SW620

Human Colon

Adenocarcino

ma

Epithelial-

Mesenchymal

Transition &

Chemotaxis

Supernatant

from Tfllr-

NH2-

activated

platelets

Upregulation

of E-

cadherin,

downregulati

on of

vimentin, and

increased

chemotaxis

[2]

General N/A

PAR1

Activation

(EC50)

1.9 µM

Half-maximal

effective

concentration

for PAR1

activation

[2]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following

diagrams have been generated using Graphviz (DOT language).
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Experimental Workflow: Cell Proliferation Assay

Seed HT29 cells in 96-well plates

Starve cells in serum-free medium for 48h

Add Tfllr-NH2 or vehicle control

Incubate for 96h

Detach cells and count using a hemocytometer

Analyze and compare cell numbers

Click to download full resolution via product page

Figure 1. Workflow for assessing Tfllr-NH2 induced cell proliferation.
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Tfllr-NH2/PAR1 Signaling Pathway
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Figure 2. PAR1 signaling cascade initiated by Tfllr-NH2.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (HT29)
This protocol is adapted from the methodology used to assess the mitogenic effects of a PAR-1

activating peptide on HT29 human colon adenocarcinoma cells[3].

Materials:

HT29 cells

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Calf Serum (FCS)

Trypsin-EDTA

96-well plates

Tfllr-NH2 (or other PAR-1 agonist)

Hemocytometer or automated cell counter

Trypan blue solution

Procedure:

Cell Seeding: Seed 5,000 HT29 cells per well in a 96-well plate with the appropriate medium

containing 10% FCS and allow them to attach for 3 days.

Serum Starvation: After attachment, wash the cells and replace the medium with serum-free

medium. Incubate for 48 hours to synchronize the cells in a quiescent state.

Treatment: Add 200 µL of fresh serum-free medium containing the desired concentration of

Tfllr-NH2 or vehicle control to each well. Use 10% FCS as a positive control.

Incubation: Culture the cells for 96 hours.
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Cell Counting: Detach the cells from triplicate wells using trypsin-EDTA and count the

number of viable cells using a hemocytometer and trypan blue exclusion to assess cell

death.

Calcium Mobilization Assay (Neurons)
This protocol is based on the methods used to measure intracellular calcium changes in

cultured dorsal root ganglion neurons in response to PAR1 agonists[1].

Materials:

Cultured neurons (e.g., dorsal root ganglion neurons)

Fura-2 AM calcium indicator dye

Hanks' Balanced Salt Solution (HBSS) or similar buffer

Tfllr-NH2

Fluorescence microscopy system capable of ratiometric calcium imaging

Procedure:

Cell Loading: Incubate cultured neurons with Fura-2 AM in HBSS for a specified time (e.g.,

30-60 minutes) at 37°C to allow the dye to enter the cells.

Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

Baseline Measurement: Mount the culture dish on the fluorescence microscope and record

the baseline fluorescence ratio (e.g., 340/380 nm excitation) for a short period.

Stimulation: Add Tfllr-NH2 at the desired concentration to the cells while continuously

recording the fluorescence.

Data Analysis: Calculate the change in intracellular calcium concentration based on the

change in the fluorescence ratio over time.

Cell Motility (Wounding) Assay (HT29-D4)
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This protocol is derived from the in vitro wounded monolayer model used to assess the effect of

PAR-1 activation on colon cancer cell motility[3].

Materials:

HT29-D4 cells

6-well plates

Serum-free medium

Sterilized razor blade or pipette tip

Tfllr-NH2 (or other PAR-1 activator)

Microscope with imaging capabilities

Procedure:

Cell Seeding: Seed HT29-D4 cells in 6-well plates and grow them to confluency.

Serum Starvation: Grow the confluent monolayers in serum-free medium for 24 hours.

Wounding: Create a "wound" in the monolayer by scraping a straight line with a sterilized

razor blade or pipette tip.

Washing: Wash the wells with medium to remove cell debris.

Treatment: Add serum-free medium with or without the test substance (e.g., Tfllr-NH2) to the

wells.

Incubation and Imaging: Incubate the plates for 24 hours. Capture images of the wound at

the beginning and end of the incubation period.

Analysis: Measure the extent of cell migration into the wounded area. To distinguish between

migration and proliferation, cells can be pre-treated with an inhibitor of cell division, such as

mitomycin C.
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Conclusion
The experimental data demonstrates that Tfllr-NH2 consistently activates PAR1, leading to

reproducible downstream effects in various cell lines. In neuronal cells, this activation robustly

triggers calcium mobilization. In colon cancer cell lines such as HT29 and SW620, Tfllr-NH2
promotes proliferation and motility, key hallmarks of cancer progression. The reproducibility of

these effects across different studies and cell types underscores the potential of Tfllr-NH2 as a

reliable tool for investigating PAR1 signaling in diverse biological contexts. The provided

protocols offer a foundation for researchers to further explore the multifaceted roles of PAR1

activation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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